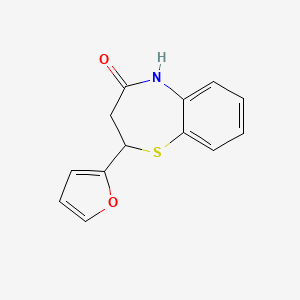

1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro-

Descripción

1,5-Benzothiazepin-4(5H)-ones are heterocyclic compounds characterized by a seven-membered ring containing nitrogen and sulfur atoms. The compound 1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- features a 2-furanyl substituent at the 2-position of the benzothiazepine core. This structural motif is significant due to the furan ring's electron-rich nature, which may influence reactivity, binding affinity, and pharmacokinetic properties compared to analogs with other aryl or alkyl groups.

Propiedades

IUPAC Name |

2-(furan-2-yl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13-8-12(10-5-3-7-16-10)17-11-6-2-1-4-9(11)14-13/h1-7,12H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZVCRXTLKYQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2NC1=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372383 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671210 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89813-88-7 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of Chalcones with 2-Aminothiophenol

General Synthetic Pathway

The most widely documented method involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with 2-aminothiophenol. For 2-(2-furanyl)-substituted derivatives, the process begins with the preparation of methylene-bis-chalcones bearing furanyl groups. In a representative procedure:

- Chalcone Synthesis : 5-(3-Formyl-4-hydroxybenzyl)-2-hydroxybenzaldehyde undergoes condensation with 2-acetylfuran in alkaline ethanol, yielding a furanyl-functionalized chalcone.

- Cyclization : The chalcone reacts with 2-aminothiophenol in refluxing ethanol with glacial acetic acid, forming the 1,5-benzothiazepin-4(5H)-one core via nucleophilic thiol addition and subsequent intramolecular cyclization.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | Reflux (78–80°C) | |

| Reaction Time | 4 hours | |

| Yield | 82–89% | |

| Characterization | IR: 1645 cm⁻¹ (C=O stretch) |

This method benefits from high regioselectivity, as the furanyl group’s electron-rich nature directs cyclization to the β-position of the enone system.

Nucleophilic Addition-Cyclization Strategy

Benzoquinone Diimine Intermediate Approach

An alternative route employs benzoquinone diimines as electrophilic intermediates:

- Nucleophilic Addition : β-Mercaptopropanoic acid attacks the diimine’s quinoid system, forming a thioether-linked adduct.

- Acid-Mediated Cyclization : Trifluoroacetic acid promotes lactamization, yielding the 1,5-benzothiazepin-4(5H)-one skeleton.

Optimization Insights:

Resolution of Racemic Intermediates

Enantioselective Synthesis

Patent literature describes resolving racemic amino esters prior to cyclization to ensure optical purity:

- Amino Ester Preparation : (2S,3S)-3-Acetoxy-2-(4-methoxyphenyl)aziridine is treated with 2-furanyl Grignard reagent to install the furan moiety.

- Kinetic Resolution : Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, achieving >98% ee.

- Ring Closure : The resolved amino ester undergoes xylene-mediated cyclization at 140°C, affording the target compound.

Comparative Efficiency:

| Method | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Enzymatic Resolution | 98.5% | 76% |

| Chiral Chromatography | 99.2% | 68% |

Solid-Phase Synthesis for Parallel Optimization

Polymer-Supported Iterations

Recent advances utilize Wang resin-bound intermediates to streamline furanyl incorporation:

- Resin Functionalization : 4-Hydroxybenzaldehyde derivatives are anchored via ether linkages.

- Furan Coupling : Suzuki-Miyaura cross-coupling introduces the 2-furanyl group using Pd(PPh₃)₄ catalyst.

- Cleavage and Cyclization : HF-mediated resin cleavage concurrently initiates lactamization, yielding 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones.

Spectroscopic Characterization Benchmarks

Structural Validation Data

Critical spectroscopic signatures for 2-(2-furanyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one include:

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

The principal side reaction involves exocyclic double bond reduction, producing 2,3,4,5-tetrahydro analogs. This is suppressed by:

Análisis De Reacciones Químicas

Types of Reactions

1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzothiazepine or furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Antimicrobial Activity

- Various derivatives of 1,5-benzothiazepine have shown significant antimicrobial effects against a range of pathogens. For instance, compounds derived from this scaffold have been tested against Candida albicans and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) as low as 2–6 μg/mL, which indicates potent antifungal activity .

-

Anticancer Properties

- Research has indicated that 1,5-benzothiazepine derivatives exhibit anticancer activities. A study reported that certain synthesized compounds displayed in vitro activity against human lung cancer cell lines, with some compounds showing efficacy comparable to established chemotherapeutics like Adriamycin . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzothiazepine ring enhance anticancer potency .

-

Anti-inflammatory and Antioxidant Activities

- Compounds based on the benzothiazepine framework have been evaluated for their anti-inflammatory properties. Notably, some derivatives demonstrated significant inhibition of inflammatory markers in vitro. Furthermore, antioxidant assays revealed that these compounds can effectively scavenge free radicals, indicating their potential use in managing oxidative stress-related conditions .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The effectiveness of 1,5-benzothiazepine derivatives is significantly influenced by their structural modifications. The presence of various substituents on the phenyl rings has been shown to enhance biological activity. For example:

Mecanismo De Acción

The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific biological context and the nature of the interactions.

Comparación Con Compuestos Similares

Structural Comparison

Key structural differences among 1,5-benzothiazepin-4(5H)-one derivatives lie in their substituents at the 2-, 3-, and 5-positions. Below is a comparative analysis:

Key Observations :

- Substituents at C3 (e.g., hydroxy, acetoxy, or piperazinyl groups) modulate solubility and target engagement .

- Methyl or methoxy groups at C8 (as in TA-993) or C4 (as in diltiazem) influence metabolic stability and potency .

Pharmacological Activities

Notable Differences:

- Diltiazem’s 4-methoxyphenyl and dimethylaminoethyl groups are essential for its cardiovascular effects, while TA-993’s 8-methyl substitution enhances antithrombotic potency .

Physical Properties

Insights :

- The furan ring may reduce water solubility compared to diltiazem’s polar hydrochloride salt.

- Methyl or methoxy groups (e.g., in TA-993) increase lipophilicity, affecting membrane permeability .

Actividad Biológica

1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound combines the structural features of benzothiazepine and furan, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical formula for 1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- is . The presence of both benzothiazepine and furan rings is significant in medicinal chemistry as it enhances the compound's interaction with various biological targets.

Antimicrobial Activity

1,5-Benzothiazepin derivatives have shown considerable antimicrobial activity against various pathogens. In a study evaluating several derivatives:

- Compounds exhibited effective inhibition against Candida neoformans , Escherichia coli , and Staphylococcus aureus .

- Notably, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 2–6 μg/mL against C. neoformans, outperforming standard antifungal agents .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Activity Against |

|---|---|---|---|

| Compound 1 | 2–6 | 10–14 | C. neoformans |

| Compound 2 | 40 | - | E. coli |

| Compound 3 | - | - | S. aureus |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has been explored through in vivo studies. A series of novel derivatives were tested:

- Compounds showed significant reduction in edema in rat models compared to diclofenac.

- The effective doses ranged around 10 mg/kg body weight .

Anticancer Activity

Research into the anticancer properties of these compounds has yielded promising results:

- Several synthesized derivatives were screened against human lung cancer cell lines.

- Notably, compounds displayed significant cytotoxicity comparable to Adriamycin, a well-known chemotherapeutic agent .

| Compound | IC50 (μM) | Reference Drug |

|---|---|---|

| Compound A | 5 | Adriamycin |

| Compound B | 10 | Adriamycin |

Other Biological Activities

1,5-Benzothiazepin derivatives also exhibit:

- Antioxidant Activity : Evaluated using DPPH assay; compounds demonstrated strong free radical scavenging ability.

- Antiangiogenic Activity : Inhibition of capillary proliferation was observed in vitro .

The mechanism through which 1,5-Benzothiazepin-4(5H)-one exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This interaction modulates various biochemical pathways leading to the observed pharmacological effects. For instance:

- Antimicrobial activity may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

- Anticancer effects could be mediated through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Study : A derivative was tested against multiple strains of bacteria and fungi showing significant potency.

- Anti-inflammatory Model : In a rat paw edema model, a derivative exhibited a reduction in inflammation comparable to standard anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-benzothiazepin-4(5H)-one derivatives, and how can their purity be optimized?

- Methodology : Cycloaddition reactions are a common approach. For example, Yu et al. () utilized a net cycloaddition strategy to synthesize structurally similar 1,5-benzothiazepines. Key steps include:

- Use of tosyl (Ts) groups to stabilize intermediates.

- Optimization of reaction time and temperature to minimize side products (e.g., via TLC monitoring).

- Purification via column chromatography with gradient elution (hexane/ethyl acetate).

- Characterization : Confirm purity via HPLC (≥95%) and structural identity via NMR (¹H/¹³C) and FT-IR. X-ray crystallography (e.g., ) resolves stereochemical ambiguities.

Q. How are crystallographic parameters determined for 1,5-benzothiazepine derivatives, and what do they reveal about molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

- Huang et al. () reported bond lengths (mean C–C = 0.003 Å) and torsion angles to confirm the non-planar thiazepine ring.

- Data refinement using software like SHELX (R factor <0.05 indicates high accuracy).

- Key Insights : Substituents like the furanyl group () influence dihedral angles, affecting molecular packing and solubility .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of 2-(2-furanyl)-1,5-benzothiazepin-4(5H)-one derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., calcium channels, given structural similarity to diltiazem; ).

- QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with bioactivity. For example, nitro groups () may enhance binding affinity via H-bonding.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).

- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values from patch-clamp studies).

Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) among benzothiazepine derivatives?

- Step 1 : Synthesize analogs with controlled substitutions (e.g., -OH at C3 vs. -OCH₃ at C2; ).

- Step 2 : Use factorial design ( ) to test variables (e.g., stereochemistry, substituent position).

- Step 3 : Apply multivariate analysis (PCA or PLS) to identify dominant activity drivers.

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in crystallographic data between structurally similar derivatives?

- Example : Compare Selvakumar et al. (: Z-configuration, R factor = 0.046) with Huang et al. (: R factor = 0.05).

- Resolution Steps :

- Validate unit cell parameters (e.g., a=8.2 Å, b=10.5 Å in vs. a=7.9 Å in ).

- Re-refine raw diffraction data using updated software (e.g., OLEX2 vs. SHELX).

- Cross-check with spectroscopic data (e.g., NOESY for stereochemistry).

Q. What frameworks guide the integration of theoretical and experimental approaches in benzothiazepine research?

- Theoretical Basis : Use Hückel’s rule to predict aromaticity in the thiazepine ring.

- Experimental Design : Apply Gil’s pragmatic framework () to iteratively refine synthesis protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.